molecular formula C17H16F2N2O B6944429 N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline

Cat. No.: B6944429
M. Wt: 302.32 g/mol
InChI Key: ZUYJTOABLTYNMT-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline is a complex organic compound that features a benzoxazole moiety, a difluoroethyl group, and an aniline derivative

Properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c1-11(16-21-14-8-3-4-9-15(14)22-16)20-13-7-5-6-12(10-13)17(2,18)19/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYJTOABLTYNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)NC3=CC=CC(=C3)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Common solvents such as dimethylformamide and catalysts like palladium or copper may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The difluoroethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(1,1-difluoroethyl)aniline is unique due to the presence of both the benzoxazole and difluoroethyl groups, which confer distinct chemical and biological properties.

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